molecular formula C10H12N4O B1518923 5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine CAS No. 1018563-25-1

5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine

Cat. No. B1518923
CAS RN: 1018563-25-1
M. Wt: 204.23 g/mol
InChI Key: LSWJPMBYQNNEKR-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine, also known as 4-Amino-N,N-dimethyl-5-phenyl-1,3,4-oxadiazol-2-amine, is an organic compound that has been studied for its potential applications in scientific research. It is an amine derivative of oxadiazole, a five-membered heterocyclic ring that is widely used in organic synthesis. This compound has been studied for its potential use in a variety of scientific applications, including drug discovery, biochemistry, and medicine. In

Scientific Research Applications

Synthesis and Biological Activities

5-(4-Aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is involved in the synthesis of various bioactive compounds. For instance, Bektaş et al. (2007) have synthesized 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrating significant antimicrobial activities against test microorganisms (Bektaş et al., 2007). Similarly, Ramazani and Rezaei (2010) reported the efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using a novel one-pot method, providing an alternative approach to the synthesis of these derivatives (Ramazani & Rezaei, 2010).

Antifungal and Anticancer Applications

The compound's derivatives have shown promising results in antifungal and anticancer activities. Nimbalkar et al. (2016) synthesized a series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, which exhibited significant antifungal activity against various human pathogenic fungal strains (Nimbalkar et al., 2016). Ahsan et al. (2014) reported the synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, with some compounds showing high sensitivity on various cancer cell lines (Ahsan et al., 2014).

Polymer Modification

The compound has been utilized in polymer modification. Aly and El-Mohdy (2015) described the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, enhancing the thermal stability and biological activities of the polymers (Aly & El-Mohdy, 2015).

Antibacterial and Antiprotozoal Activities

Al-Wahaibi et al. (2021) synthesized 1,3,4-oxadiazole N-Mannich bases with significant antibacterial and antiprotozoal activities. The compounds displayed broad-spectrum antibacterial activities and potent activity against various cancer cell lines (Al-Wahaibi et al., 2021).

Advanced Material Applications

Furthermore, Hamciuc et al. (2005) prepared new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units, exhibiting high thermal stability and fluorescence, suitable for advanced material applications (Hamciuc et al., 2005).

properties

IUPAC Name

5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-14(2)10-13-12-9(15-10)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWJPMBYQNNEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine

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